3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c24-17-6-8-18(9-7-17)27-21(29)15-32-23-25-10-11-28(23)19-4-1-3-16(13-19)22(30)26-14-20-5-2-12-31-20/h1-13H,14-15H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJASSYCFHAGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the thiophene moiety. Common reagents used in these reactions include various amines, thiols, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogenated compounds, amines, and thiols under various solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds from the evidence, focusing on key substituents, heterocyclic cores, and reported properties:
Key Observations:
Structural Diversity :
- The target compound’s imidazole core distinguishes it from triazole/thiazole hybrids (e.g., 9b, 9c) and benzimidazole derivatives (). Imidazole’s smaller ring size may confer distinct electronic and steric properties compared to bulkier triazole systems .
- The thiophen-2-ylmethyl group in the target compound contrasts with phenyl or halogenated aryl groups in analogs (e.g., 9b’s 4-fluorophenyl). Thiophene’s electron-rich nature could enhance π-stacking interactions in biological targets relative to phenyl groups .
Synthetic Approaches :
- The target compound’s synthesis likely shares steps with ’s benzimidazole derivatives (e.g., nucleophilic substitution for sulfanyl group introduction) but diverges in imidazole functionalization .
- Triazole analogs () rely on click chemistry or cyclization reactions, which are less relevant to the target compound’s imidazole-based pathway .
Spectroscopic Signatures :
- The absence of C=S stretching (1243–1258 cm⁻¹) in the target compound (vs. 9b and ’s triazoles) confirms its sulfanyl (C-S) rather than thione (C=S) linkage .
- NH stretches (3150–3300 cm⁻¹) align with carbamoyl and benzamide functionalities, consistent with and .
Hypothesized Bioactivity :
- While ’s triazole-thiazole hybrids show α-glucosidase inhibition, the target compound’s imidazole-thiophene architecture may target different enzymes (e.g., kinases or proteases) due to altered hydrogen-bonding capacity .
- Fluorine substitution (4-fluorophenyl) in the target compound and 9b may improve pharmacokinetic profiles by reducing metabolic degradation .
Biological Activity
3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a unique structure that includes:
- An imidazole ring
- A benzamide moiety
- Fluorinated phenyl groups
The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further exploration in drug development.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It may act as a positive allosteric modulator (PAM) for GABA-A receptors, similar to other related compounds .
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines .
Pharmacological Profiles
Research has shown that derivatives of this compound exhibit varying degrees of biological activity. The following table summarizes key findings from recent studies:
Case Studies
Several case studies have investigated the biological effects of compounds structurally related to this compound:
- Study on Anticancer Activity :
- GABA-A Receptor Interaction :
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst/Temp | Yield Range |
|---|---|---|---|
| Thioether formation | DMF | K₂CO₃, 80°C | 60-75% |
| Amide coupling | DCM | HATU, RT | 70-85% |
| Purification | Ethyl acetate | Silica gel | >95% purity |
Basic: Which characterization techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., imidazole protons at δ 7.2–7.5 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ~550–560 Da) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can reaction conditions be optimized to address low yields?
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
- Catalyst optimization : Compare HATU vs. EDC/HOBt for amide coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yields .
- DoE (Design of Experiments) : Use factorial design to evaluate interactions between temperature, solvent ratio, and catalyst loading .
Note : Contradictory yields (e.g., 60% vs. 85% in similar steps) may arise from trace moisture or oxygen sensitivity; use inert atmosphere .
Advanced: How to resolve conflicting spectral data during characterization?
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish imidazole C-H from thiophene protons) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (if single crystals are obtainable) .
- Cross-validate with computational NMR : Use DFT-based tools (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Example : A ¹³C NMR discrepancy at δ 165 ppm (amide carbonyl) might indicate partial hydrolysis; confirm via IR (C=O stretch ~1680 cm⁻¹) .
Advanced: What computational methods predict biological activity?
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the fluorophenyl and thiophene groups for hydrophobic binding .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., in GROMACS) .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing F vs. electron-donating OCH₃) on activity .
Q. Table 2: Docking Scores for Analogues
| Substituent | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| 4-Fluorophenyl | EGFR kinase | -9.2 |
| 4-Methoxyphenyl | COX-2 | -8.5 |
| Thiophen-2-yl | 5-HT₃ receptor | -7.8 |
Advanced: How to design SAR studies for this compound?
- Variation of aryl groups : Synthesize analogues with substituents (e.g., Cl, CF₃, CH₃) on the benzamide or thiophene moieties .
- Bioisosteric replacement : Replace the imidazole with triazole or thiadiazole to assess impact on potency .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
Key finding : Fluorine at the 4-position enhances metabolic stability but may reduce solubility; balance via logP optimization .
Advanced: How to address discrepancies in biological assay results?
- Dose-response validation : Repeat assays in triplicate across multiple concentrations (e.g., 1–100 µM) .
- Counter-screen against off-targets : Use panels (e.g., Eurofins) to rule out non-specific binding .
- Metabolic stability testing : Incubate with liver microsomes to assess if active metabolites skew results .
Example : Contradictory IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., serum-free vs. serum-containing media) .
Advanced: What strategies mitigate synthesis scalability challenges?
- Flow chemistry : Continuous processing for exothermic steps (e.g., thioether formation) to improve safety and yield .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly purification .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
